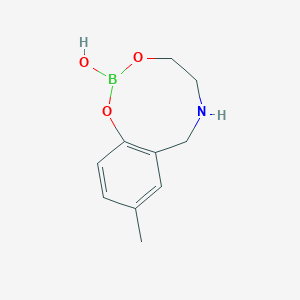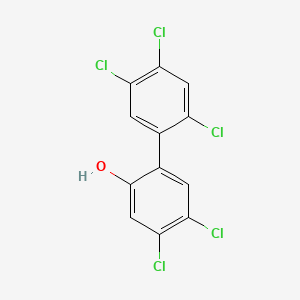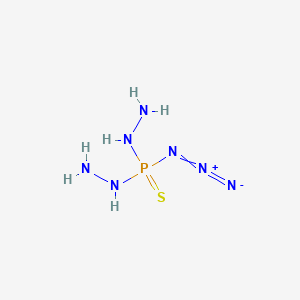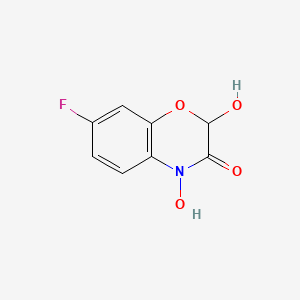
3-(Carboxymethanesulfinyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carboxymethanesulfinyl)propanoic acid is an organic compound that belongs to the family of carboxylic acids It features a carboxyl group (-COOH) and a sulfinyl group (-SO) attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Carboxymethanesulfinyl)propanoic acid can be synthesized through several methods:
Oxidation of Sulfides: One common method involves the oxidation of 3-(carboxymethylthio)propanoic acid using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) under controlled conditions to introduce the sulfinyl group.
Grignard Reagent Method: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by oxidation to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Carboxymethanesulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (-SO₂) using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The sulfinyl group can be reduced to a sulfide group (-S-) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Reaction Conditions: Controlled temperature and pH to ensure selective reactions and high yields.
Major Products Formed
Oxidation: Formation of 3-(carboxymethanesulfonyl)propanoic acid.
Reduction: Formation of 3-(carboxymethylthio)propanoic acid.
Substitution: Formation of esters, amides, and other derivatives.
Aplicaciones Científicas De Investigación
3-(Carboxymethanesulfinyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 3-(Carboxymethanesulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and inflammation pathways. The carboxyl group can form hydrogen bonds and ionic interactions with target molecules, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Carboxymethylthio)propanoic acid: Similar structure but with a sulfide group instead of a sulfinyl group.
3-(Carboxymethanesulfonyl)propanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Propanoic acid derivatives: Various derivatives with different functional groups attached to the propanoic acid backbone.
Uniqueness
3-(Carboxymethanesulfinyl)propanoic acid is unique due to the presence of both carboxyl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo redox reactions and form various derivatives makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
118993-32-1 |
|---|---|
Fórmula molecular |
C5H8O5S |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
3-(carboxymethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C5H8O5S/c6-4(7)1-2-11(10)3-5(8)9/h1-3H2,(H,6,7)(H,8,9) |
Clave InChI |
QZHCWEBVHFBOTB-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)

![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)


![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)


![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
